molecular formula C13H13BrO2 B13502387 5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid

5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13502387
M. Wt: 281.14 g/mol
InChI Key: IWAACMNWRFBBHP-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)spiro[23]hexane-5-carboxylic acid is a chemical compound characterized by a spirocyclic structure, where a bromophenyl group is attached to a hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, which is then attached to the spirocyclic core through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a key role in binding to these targets, while the spirocyclic structure provides stability and specificity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane-5-carboxylic acid: Lacks the bromophenyl group, resulting in different chemical properties and reactivity.

    5-Phenylspiro[2.3]hexane-5-carboxylic acid:

Uniqueness

5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

5-(3-bromophenyl)spiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C13H13BrO2/c14-10-3-1-2-9(6-10)13(11(15)16)7-12(8-13)4-5-12/h1-3,6H,4-5,7-8H2,(H,15,16)

InChI Key

IWAACMNWRFBBHP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)(C3=CC(=CC=C3)Br)C(=O)O

Origin of Product

United States

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